molecular formula C19H29ClN6O B6269609 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one hydrochloride CAS No. 2445793-55-3

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one hydrochloride

Cat. No. B6269609
CAS RN: 2445793-55-3
M. Wt: 392.9
InChI Key:
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Description

1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H29ClN6O and its molecular weight is 392.9. The purity is usually 91.
BenchChem offers high-quality 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(5-tert-butyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-(aminomethyl)-4-phenylpiperidine with 5-tert-butyl-2H-1,2,3,4-tetrazol-2-ylacetic acid followed by the addition of ethyl chloroformate to form the final product.", "Starting Materials": [ "4-(aminomethyl)-4-phenylpiperidine", "5-tert-butyl-2H-1,2,3,4-tetrazol-2-ylacetic acid", "Ethyl chloroformate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-(aminomethyl)-4-phenylpiperidine in methanol and add 5-tert-butyl-2H-1,2,3,4-tetrazol-2-ylacetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the product with diethyl ether and wash the organic layer with sodium hydroxide solution.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add ethyl chloroformate. Stir the mixture at room temperature for 24 hours.", "Step 5: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 8-9. Extract the product with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a hydrochloride salt." ] }

CAS RN

2445793-55-3

Molecular Formula

C19H29ClN6O

Molecular Weight

392.9

Purity

91

Origin of Product

United States

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